[3-(Isopropylthio)propyl]amine
Overview
Description
[3-(Isopropylthio)propyl]amine: is a chemical compound with the molecular formula C6H15NS and a molecular weight of 133.26 g/mol . It belongs to the class of amines and is characterized by the presence of an isopropylthio group attached to a propylamine backbone . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazine Hydrate Method: One of the synthetic routes involves the reaction of N-Cinnamylphthalimide with hydrazine hydrate in methanol at 70°C.
Carbon Disulfide Method: Another method involves the reaction of an amine with carbon disulfide in anhydrous tetrahydrofuran (THF) at 0°C, followed by the addition of methanesulfonyl chloride (MsCl) at room temperature.
Industrial Production Methods: Industrial production methods for [3-(Isopropylthio)propyl]amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Isopropylthio)propyl]amine can undergo oxidation reactions, where the sulfur atom in the isopropylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the amine group can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where the isopropylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Isopropylthio)propyl]amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine:
Pharmaceutical Research: It is used in pharmaceutical research to develop new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [3-(Isopropylthio)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[3-(Methylthio)propyl]amine: Similar structure but with a methylthio group instead of an isopropylthio group.
[3-(Ethylthio)propyl]amine: Similar structure but with an ethylthio group instead of an isopropylthio group.
[3-(Butylthio)propyl]amine: Similar structure but with a butylthio group instead of an isopropylthio group.
Uniqueness:
Steric Effects: The isopropylthio group in [3-(Isopropylthio)propyl]amine introduces steric effects that can influence the compound’s reactivity and interactions with other molecules.
Chemical Properties: The presence of the isopropylthio group can also affect the compound’s solubility, stability, and overall chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-propan-2-ylsulfanylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKLVUTHRMLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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